2-[4-[(Methoxycarbonylamino)phenyl]benzoic acid
Description
2-[4-[(Methoxycarbonylamino)phenyl]benzoic acid is a chemical compound with the molecular formula C15H13NO4. It is also known by its IUPAC name, 4’-[(methoxycarbonyl)amino][1,1’-biphenyl]-2-carboxylic acid
Properties
IUPAC Name |
2-[4-(methoxycarbonylamino)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-15(19)16-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(17)18/h2-9H,1H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQAFZMARKRNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-[(Methoxycarbonylamino)phenyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[4-[(Methoxycarbonylamino)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-[(Methoxycarbonylamino)phenyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or analgesic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-[(Methoxycarbonylamino)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2-[4-[(Methoxycarbonylamino)phenyl]benzoic acid can be compared with other similar compounds, such as:
Mefenamic acid: A nonsteroidal anti-inflammatory drug (NSAID) with similar structural features but different pharmacological properties.
Ibuprofen: Another NSAID with a different chemical structure but similar therapeutic uses.
Aspirin: A well-known NSAID with distinct structural and pharmacological characteristics.
Biological Activity
2-[4-[(Methoxycarbonylamino)phenyl]benzoic acid], also known as a derivative of benzoic acid with methoxycarbonyl and amino functional groups, has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound.
Chemical Structure
The molecular structure of this compound] can be represented as follows:
- Chemical Formula : C16H15N1O3
- Molecular Weight : 285.30 g/mol
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that methoxycarbonyl derivatives can exhibit significant antimicrobial properties against various pathogens.
- Antiprotozoal Activity : Research indicates that derivatives with similar structures inhibit tubulin polymerization, demonstrating strong antiprotozoal effects against parasites such as Trypanosoma and Leishmania species .
- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit cholinesterase, which is relevant in the context of neurodegenerative diseases .
The biological effects of this compound] are primarily mediated through:
- Enzyme Interaction : The compound interacts with specific enzymes, modulating their activity which can lead to various therapeutic effects.
- Tubulin Binding : Similar compounds have shown the ability to bind to tubulin, disrupting microtubule formation, which is crucial for cell division and intracellular transport .
Antimicrobial Studies
A study conducted on methoxycarbonyl derivatives indicated that they possess broad-spectrum antimicrobial activity. The minimum inhibitory concentrations (MICs) were determined against several bacterial strains, showing promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest potential applications in developing new antimicrobial agents.
Antiprotozoal Activity
In a comparative study, this compound] was tested against Trypanosoma brucei. The results showed an IC50 value of 25 µM, indicating effective inhibition of parasite growth. This highlights its potential use in treating protozoal infections.
Cholinesterase Inhibition
Research focusing on cholinesterase inhibition revealed that the compound demonstrated a significant inhibitory effect with an IC50 value of 15 µM. This suggests potential applications in treating Alzheimer's disease and other cognitive disorders where cholinesterase inhibitors are beneficial .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
